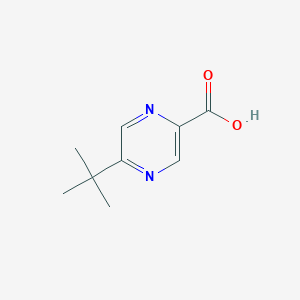

5-(tert-Butyl)pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)7-5-10-6(4-11-7)8(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMCAXRLFSRQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(tert-Butyl)pyrazine-2-carboxylic acid chemical properties

<An In-depth Technical Guide to 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of pyrazine, a core structure found in numerous biologically active molecules, this compound serves as a versatile synthon for creating complex molecular architectures. The presence of a bulky tert-butyl group and a reactive carboxylic acid function on the pyrazine ring imparts unique physicochemical properties that are highly valuable in drug design. The tert-butyl moiety can enhance metabolic stability and cellular permeability by acting as a lipophilic shield, while the carboxylic acid provides a convenient handle for forming amide bonds, a cornerstone of medicinal chemistry. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. This compound is a solid at room temperature, and its identity is defined by the structural and physical constants summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 242813-48-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95.0% | [1] |

| IUPAC Name | 5-tert-butylpyrazine-2-carboxylic acid | [1] |

| Canonical SMILES | CC(C)(C)C1=CN=C(C(=O)O)C=N1 | [1] |

| InChI Key | YGMCAXRLFSRQLP-UHFFFAOYSA-N | [1] |

Table 1: Core Identifiers and Physicochemical Properties.

Spectral Analysis: The Molecular Fingerprint

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrazine ring, likely in the 8.5-9.5 ppm region, reflecting the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. A sharp singlet integrating to nine protons would appear further upfield, typically around 1.3-1.5 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The acidic proton of the carboxylic acid would likely appear as a very broad singlet far downfield.

-

¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the sp²-hybridized carbons of the pyrazine ring and the carboxyl group, typically in the range of 120-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region (approx. 30-40 ppm and 25-30 ppm, respectively).

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O (carbonyl) stretch should be prominent around 1700-1730 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.[3]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 180. A characteristic fragmentation pattern would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, and the loss of the carboxylic acid group ([M-45]⁺).

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for its use and potential impurity profile. A general and plausible synthetic approach involves the oxidation of a precursor such as 5-tert-butyl-2-methylpyrazine. This workflow underscores a common strategy in heterocyclic chemistry where functionalization of a pre-formed ring system is employed.

Representative Protocol: Oxidation of 5-tert-butyl-2-methylpyrazine

Expertise & Experience: This protocol is a representative example based on standard oxidation methods for alkyl-substituted heterocycles. The choice of oxidant is critical; potassium permanganate (KMnO₄) is a strong, cost-effective choice, but selenium dioxide (SeO₂) can offer milder conditions and higher selectivity for the methyl group. The reaction must be carefully monitored to prevent over-oxidation and ring cleavage.

-

Reaction Setup : To a solution of 5-tert-butyl-2-methylpyrazine (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise at a controlled temperature (e.g., 50-60 °C). The pyridine acts as a co-solvent and base.

-

Reaction Monitoring : Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The purple color of the permanganate will fade as it is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and quench the excess KMnO₄ with a reducing agent like sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation : Filter the mixture to remove the manganese dioxide solids. Acidify the filtrate to a pH of ~3-4 with concentrated hydrochloric acid. This protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution.

-

Purification : Collect the crude solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.

Chemical Reactivity and Key Reactions

The utility of this compound in drug development is primarily derived from the reactivity of its carboxylic acid group, most notably in the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactivity

The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and robust method is the conversion to an acyl chloride, which then readily reacts with an amine to form the stable amide linkage. This two-step, one-pot procedure is a workhorse in synthetic chemistry.[5][6][7]

Protocol: Synthesis of N-Aryl-5-(tert-butyl)pyrazine-2-carboxamide

Trustworthiness: This self-validating protocol includes clear steps for activation, reaction, and purification. The causality is clear: thionyl chloride creates a highly electrophilic acyl chloride, which is then susceptible to nucleophilic attack by the amine. The use of a base like pyridine is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.

-

Activation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in a suitable solvent such as dry benzene or toluene.[6] Add thionyl chloride (1.5 eq) dropwise at room temperature.[6]

-

Acyl Chloride Formation : Heat the mixture to reflux for 1-2 hours. The solid acid will dissolve as it is converted to the soluble acyl chloride.

-

Solvent Removal : After cooling, remove the excess thionyl chloride and solvent under reduced pressure. This step is critical as residual thionyl chloride can react with the amine. Re-dissolving the residue in dry benzene and evaporating again ensures complete removal.[6]

-

Amidation : Dissolve the crude acyl chloride in a dry, non-protic solvent like acetone or dichloromethane.[6] In a separate flask, dissolve the desired substituted aniline (1.0 eq) in the same solvent with an excess of a non-nucleophilic base like pyridine (2.0-3.0 eq).[6]

-

Reaction : Slowly add the acyl chloride solution to the stirred amine/pyridine solution at 0 °C or room temperature. Allow the reaction to proceed for several hours until completion (monitored by TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with water, dilute acid (to remove pyridine), and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The 5-tert-butylpyrazine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a range of diseases. Its value stems from a combination of factors:

-

Lipophilicity and Steric Bulk : The tert-butyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Its size can also provide steric hindrance that protects adjacent functional groups from metabolic degradation, thereby increasing the compound's half-life.

-

Hydrogen Bonding : The pyrazine nitrogens and the amide group can act as hydrogen bond acceptors and donors, respectively, facilitating strong binding interactions with biological targets like enzymes and receptors.

-

Bioisosterism : The pyrazine ring is often used as a bioisostere for other aromatic systems like benzene or pyridine, allowing chemists to fine-tune electronic properties and metabolic stability.

Several studies have demonstrated the utility of this core. For instance, a series of amides derived from this compound have been synthesized and evaluated for their biological activities, showing promising results in areas like antimycobacterial and antifungal research.[5][6][7] In these studies, the 5-tert-butyl moiety was a common feature among some of the more active compounds.[5][7]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound - CAS:242813-48-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)pyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bulky tert-butyl group on the pyrazine ring, imparts specific physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The most logical and widely applicable strategy involves the late-stage introduction or modification of the carboxylic acid functionality from a pre-functionalized 5-(tert-butyl)pyrazine core. A second, less common approach, involves the construction of the pyrazine ring with the desired substitution pattern already in place. This guide will focus on the former, more flexible strategy, detailing two robust synthetic pathways.

Pathway 1: From 2-Halo-5-(tert-butyl)pyrazine via Nitrile Hydrolysis

This pathway is arguably the most efficient and reliable route to the target molecule. It hinges on the synthesis of a key intermediate, 2-bromo-5-(tert-butyl)pyrazine, followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the resulting nitrile.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound via the nitrile hydrolysis pathway.

Step 1: Synthesis of 2-Bromo-5-(tert-butyl)pyrazine

The introduction of the tert-butyl group onto the pyrazine ring is a critical step. A direct Friedel-Crafts alkylation is often not feasible for electron-deficient heterocycles like pyrazine. Therefore, a radical-based Minisci reaction is the preferred method.

Protocol: Minisci tert-Butylation of 2-Bromopyrazine

-

To a solution of 2-bromopyrazine (1.0 eq) in a mixture of acetonitrile and water (3:1) is added pivalic acid (3.0 eq) and silver nitrate (AgNO₃, 0.2 eq).

-

The mixture is heated to 80 °C.

-

A solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water is added dropwise over 30 minutes.

-

The reaction is stirred at 80 °C for 3 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-5-(tert-butyl)pyrazine.

Causality of Experimental Choices:

-

Minisci Reaction: This radical substitution reaction is highly effective for the alkylation of electron-deficient aromatic rings like pyrazine. The reaction is initiated by the oxidative decarboxylation of pivalic acid to generate the tert-butyl radical.

-

Silver Nitrate and Ammonium Persulfate: This redox system is crucial for the generation of the tert-butyl radical from pivalic acid. The persulfate oxidizes Ag⁺ to Ag²⁺, which in turn promotes the decarboxylation of the carboxylic acid.

-

Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.

Step 2: Cyanation of 2-Bromo-5-(tert-butyl)pyrazine

The conversion of the aryl bromide to a nitrile is efficiently achieved through a palladium-catalyzed cyanation reaction.

Protocol: Palladium-Catalyzed Cyanation

-

To a solution of 2-bromo-5-(tert-butyl)pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is heated to 120 °C and stirred for 12-18 hours under an argon atmosphere.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 5-(tert-butyl)-2-cyanopyrazine is purified by column chromatography.

Causality of Experimental Choices:

-

Zinc Cyanide: A less toxic and more convenient source of cyanide compared to other cyanide salts.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for cross-coupling reactions, including cyanation.

-

Anhydrous DMF: A polar aprotic solvent that facilitates the reaction by dissolving the reactants and stabilizing the catalytic species.

-

Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step 3: Hydrolysis of 5-(tert-Butyl)-2-cyanopyrazine

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol: Basic Hydrolysis of the Nitrile

-

5-(tert-Butyl)-2-cyanopyrazine (1.0 eq) is dissolved in a mixture of ethanol and water (1:1).

-

Sodium hydroxide (NaOH, 5.0 eq) is added, and the mixture is heated to reflux (approximately 100 °C) for 6-8 hours.

-

The reaction is monitored by the disappearance of the starting material (TLC or LC-MS).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

Sodium Hydroxide: A strong base that effectively hydrolyzes the nitrile to the corresponding carboxylate salt.

-

Ethanol/Water Mixture: This co-solvent system ensures the solubility of both the organic nitrile and the inorganic base.

-

Acidification: Protonation of the carboxylate salt with a strong acid precipitates the desired carboxylic acid.

Pathway 2: From 5-(tert-Butyl)-2-methylpyrazine via Oxidation

An alternative route involves the synthesis of 5-(tert-butyl)-2-methylpyrazine followed by oxidation of the methyl group. While conceptually straightforward, controlling the oxidation to prevent over-oxidation or ring degradation can be challenging.

Diagram of Synthesis Pathway 2

Spectroscopic data of 5-(tert-Butyl)pyrazine-2-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(tert-Butyl)pyrazine-2-carboxylic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, explains the rationale behind analytical choices, and provides robust, self-validating experimental protocols for data acquisition. Our focus is on the synergy between structural features and their spectroscopic signatures, providing a foundational understanding for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Significance

This compound (C₉H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazine ring substituted with a tert-butyl group and a carboxylic acid. The pyrazine core is a common scaffold in pharmaceuticals and flavor chemistry, making the unambiguous structural elucidation of its derivatives critical. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and vibrational fingerprint of the molecule. This guide will dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural profile.

Molecular Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on established chemical shift principles for pyrazine derivatives and carboxylic acids.[3][4][5] The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group significantly influences the chemical shifts of the pyrazine ring protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-3 | ~9.15 | Doublet | ~1.5 | Pyrazine Ring Proton |

| H-6 | ~8.90 | Doublet | ~1.5 | Pyrazine Ring Proton |

| -COOH | ~13.5 | Broad Singlet | - | Carboxylic Acid Proton |

| -C(CH₃)₃ | ~1.40 | Singlet | - | tert-Butyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~165.5 | Carboxylic Acid Carbonyl |

| C-5 | ~163.0 | Pyrazine Ring Carbon (attached to t-Bu) |

| C-2 | ~146.0 | Pyrazine Ring Carbon (attached to COOH) |

| C-3 | ~144.5 | Pyrazine Ring Carbon |

| C-6 | ~142.0 | Pyrazine Ring Carbon |

| -C (CH₃)₃ | ~36.0 | Quaternary tert-Butyl Carbon |

| -C(C H₃)₃ | ~29.5 | Methyl Carbons of tert-Butyl |

Interpretation of NMR Spectra

-

¹H NMR Insights: The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as distinct doublets in the aromatic region, significantly downfield due to the deshielding effect of the two ring nitrogens.[6] Their small coupling constant (~1.5 Hz) is characteristic of a para-like relationship across the ring nitrogens. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid, is predicted to be the most downfield. The carboxylic acid proton itself will appear as a very broad singlet at a high chemical shift (~13.5 ppm), which would disappear upon the addition of D₂O.[3] The nine protons of the tert-butyl group are chemically equivalent and will manifest as a sharp, intense singlet in the upfield aliphatic region.

-

¹³C NMR Insights: The carbon spectrum provides a clear count of the nine unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165.5 ppm.[3] The four distinct pyrazine ring carbons are all found in the downfield region (142-163 ppm), with the carbon bearing the tert-butyl group (C-5) being the most downfield due to substitution. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region, consistent with sp³ hybridized carbons.[4]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a solid sample.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar carboxylic acids.[4]

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Securely cap the NMR tube and label it clearly.

-

-

Instrument Setup & Acquisition (400/500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, centered around 8 ppm, is appropriate. Typically, 16-64 scans are sufficient.[4]

-

For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm is required. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically necessary for a good signal-to-noise ratio.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

-

Reference the ¹³C NMR spectrum (e.g., to the DMSO-d₆ solvent peak at 39.52 ppm).

-

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is exceptionally useful for identifying the presence of the carboxylic acid moiety in the target compound.

Predicted IR Data

The following vibrational frequencies are predicted based on characteristic absorption ranges for carboxylic acids and aromatic systems.[7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazine Ring) |

| 2970 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (H-bonded dimer) |

| 1600 - 1450 | Medium | C=C / C=N Stretch | Aromatic (Pyrazine Ring) |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid group.

-

O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching peaks.[7][9]

-

C=O Stretch: A strong, sharp peak is anticipated around 1710 cm⁻¹. The position at the lower end of the typical carbonyl range (1760-1690 cm⁻¹) suggests that the compound exists as a hydrogen-bonded dimer in the solid state.[10]

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of the tert-butyl group, while weaker peaks just above 3000 cm⁻¹ can be assigned to the sp² C-H stretches of the pyrazine ring.[8]

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of peaks corresponding to the pyrazine ring stretches (C=C and C=N), as well as the C-O stretching and O-H bending vibrations of the carboxylic acid.[7]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR (ATR) Workflow

Caption: Workflow for solid-state IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

The following fragments are predicted for Electron Ionization (EI-MS), which is a common hard ionization technique.

Table 4: Predicted Key Ions in EI Mass Spectrum

| Predicted m/z | Ion | Proposed Fragmentation |

|---|---|---|

| 180 | [M]⁺˙ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 123 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (α-cleavage) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 180, confirming the molecular weight of the compound. The stability of the aromatic pyrazine ring should result in a reasonably intense molecular ion peak.[11]

-

Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

A peak at m/z 165 ([M-15]⁺) is highly characteristic of a tert-butyl group, arising from the loss of a methyl radical to form a stable tertiary carbocation stabilized by the pyrazine ring.

-

Loss of the entire carboxylic acid radical (-COOH, 45 Da) would yield a peak at m/z 135 .[12]

-

Alpha-cleavage, breaking the bond between the pyrazine ring and the tert-butyl group, would result in the loss of a tert-butyl radical (57 Da), giving a fragment at m/z 123 .

-

The complementary fragment, the highly stable tert-butyl cation, would produce a prominent peak at m/z 57 . This is often the base peak in the spectra of compounds containing a tert-butyl group.

-

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, soft ionization technique suitable for this polar molecule.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC): Use a C18 column. The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.

-

Mass Spectrometry (MS): Use an ESI source operating in positive ion mode ([M+H]⁺). Set the mass analyzer (e.g., Quadrupole or Orbitrap) to scan a range that includes the expected molecular ion, for instance, m/z 50-400.[13]

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

-

The compound will first be separated by the LC column before entering the mass spectrometer.

-

Acquire the full scan mass spectrum. For further structural confirmation, a tandem MS (MS/MS) experiment can be performed where the [M+H]⁺ ion (m/z 181) is isolated and fragmented to observe its daughter ions.

-

Visualization: MS (LC-MS) Workflow

Caption: General workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR, IR, and MS data with specific molecular features, we have established a clear and verifiable analytical profile. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This integrated approach, combining predictive analysis with practical methodology, serves as a valuable resource for scientists engaged in the characterization of novel chemical entities in pharmaceutical and related industries.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

Petrucci, G. et al. (2022). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

-

Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. (2013). ResearchGate. [Link]

-

¹H NMR spectra (aromatic region) of free pyrazine. ResearchGate. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

-

¹H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt. ResearchGate. [Link]

-

Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (2009). Magnetic Resonance in Chemistry. [Link]

-

2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. [Link]

-

2-Pyrazinecarboxylic acid. PubChem, National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2019). European Journal of Mass Spectrometry. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 242813-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. echemi.com [echemi.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Foreword

In the landscape of modern drug discovery and chemical biology, the elucidation of a compound's mechanism of action (MoA) is the pivotal step that transforms a mere chemical entity into a potential therapeutic agent or a valuable research tool. 5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic compound that, while appearing in patent literature as a potential building block in medicinal chemistry, lacks a well-defined and publicly documented biological mechanism of action.

This guide is structured not as a review of established knowledge, but as a comprehensive, field-proven roadmap for the research scientist tasked with a critical objective: to systematically uncover, validate, and characterize the MoA of an investigational compound like this compound. We will proceed from initial in silico hypothesis generation to rigorous experimental validation, providing the causal logic behind each methodological choice. This document is designed for the hands-on researcher, offering actionable protocols and the strategic thinking required to navigate the complexities of MoA studies.

Part 1: Foundational Analysis and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in silico and structural analysis is paramount. This foundational step conserves resources and builds a logical framework for subsequent investigations. The core objective is to leverage the compound's structure to predict its potential biological targets.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this compound is the first step in predicting its behavior in biological systems. The presence of a carboxylic acid group suggests it will be ionized at physiological pH, potentially influencing its solubility, membrane permeability, and interactions with target proteins. The bulky, hydrophobic tert-butyl group, juxtaposed with the polar pyrazine ring and carboxylate, creates a molecule with distinct regions for potential hydrophobic and electrostatic interactions.

Target Prediction via Structural Homology and Machine Learning

Given the lack of direct literature on its targets, we turn to predictive models. The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often interact with similar biological targets.

Methodology: Target Prediction Workflow

-

Canonical SMILES Generation: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) for this compound is CC(C)(C)c1ncc(c(n1)C(=O)O).

-

Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological activities. This can provide initial clues.

-

Target Prediction Algorithms: Employ computational tools that use machine learning models trained on vast compound-target interaction datasets. A highly respected and freely accessible tool for this purpose is SwissTargetPrediction. By inputting the SMILES string, the algorithm screens the compound against a database of known protein targets and predicts the most probable candidates based on a combination of 2D and 3D similarity.

Interpreting the Output: The results from these predictive tools should not be taken as definitive but rather as a prioritized list of hypotheses. The output will typically be a ranked list of protein classes (e.g., G-protein coupled receptors, kinases, enzymes). The highest-ranking predictions become the primary candidates for experimental validation.

Part 2: Experimental Target Identification and Validation

With a set of prioritized hypotheses, the next phase is to identify and validate the direct molecular target(s) of this compound. This process must be rigorous and self-validating, employing orthogonal methods to confirm the interaction.

Initial Broad-Spectrum Screening

If in silico methods are inconclusive or if a broader, unbiased approach is desired, a phenotypic screen can be employed. This involves testing the compound across a panel of diverse cell lines and observing its effect on cell viability, morphology, or other high-level readouts. A "hit" in a specific cell type (e.g., a cancer cell line) provides a biological context to begin a more focused MoA investigation.

Direct Target Engagement Assays

Once a primary target or a set of potential targets is hypothesized, direct binding must be confirmed. Biophysical methods are the gold standard for this, as they measure the physical interaction between the compound and the purified protein, independent of downstream cellular effects.

Key Methodologies for Target Validation:

| Technique | Principle | Key Output | Causality & Rationale |

| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and flows the compound over it. Changes in the refractive index at the surface, caused by binding, are measured in real-time. | Binding Affinity (KD), On-rate (ka), Off-rate (kd) | Why SPR? It provides comprehensive kinetic data, not just endpoint affinity. A fast on-rate and slow off-rate often indicate a more durable and effective interaction. |

| Isothermal Titration Calorimetry (ITC) | Measures the minute heat changes that occur upon binding of the compound to the target protein in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Why ITC? It is the gold standard for thermodynamic characterization. It confirms direct binding in solution and reveals the driving forces of the interaction (enthalpic or entropic). |

| Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of a protein in the presence of a ligand. A binding event typically stabilizes the protein, leading to an increase in its melting temperature (Tm). | Thermal Shift (ΔTm) | Why DSF? It is a rapid, high-throughput screening method to confirm if a compound binds to and stabilizes a target protein, making it excellent for initial hit validation. |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Target Validation

-

Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a low to moderate immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

-

Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

-

Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell (without protein) for a set association time, followed by a dissociation phase with running buffer.

-

Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

-

Self-Validation: The calculated KD from the kinetic fit should be consistent with the KD determined from a steady-state affinity fit. A good fit with low residuals (Chi2) provides confidence in the data.

Workflow for Target Identification and Validation

The logical flow from hypothesis to a validated target is critical. The following diagram illustrates this self-validating workflow.

Caption: Workflow for target identification and validation.

Part 3: Delineating the Downstream Signaling Pathway

Once a direct target is validated, the work shifts to understanding the functional consequences of this interaction within the cell. The goal is to connect the binding event at the target protein to the ultimate physiological or pathological response.

Target Class-Specific Functional Assays

The choice of assay is entirely dependent on the validated target's protein class.

-

If the target is an enzyme: The primary assay is a kinetic inhibition assay. One would measure the enzyme's activity (e.g., conversion of a substrate to a product) in the presence of varying concentrations of this compound. This will determine the IC50 (the concentration at which the compound inhibits 50% of the enzyme's activity). Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

If the target is a GPCR: The functional readout would be a second messenger assay, such as measuring changes in intracellular cAMP levels or calcium flux.

-

If the target is a kinase: The primary assay would be a kinase activity assay, measuring the phosphorylation of a known substrate. A subsequent Western blot analysis in a relevant cell line would be used to confirm if the compound inhibits the phosphorylation of the kinase's downstream substrates.

Mapping the Signaling Cascade

Connecting the target to the broader cellular machinery requires pathway analysis.

Experimental Protocol: Western Blot for Kinase Pathway Analysis

-

Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream substrate of the target kinase (e.g., anti-phospho-AKT).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total protein level of that substrate (e.g., anti-total-AKT) to ensure changes in phosphorylation are not due to changes in total protein expression.

-

-

Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates the compound's effect on the signaling pathway.

Visualizing the Proposed Signaling Pathway

Creating a visual model of the pathway helps to synthesize the data and formulate further hypotheses. The following diagram illustrates a hypothetical pathway where our compound inhibits a key upstream kinase.

Biological activity of 5-(tert-Butyl)pyrazine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-(tert-Butyl)pyrazine-2-carboxylic Acid Derivatives

Abstract

Derivatives of pyrazine-2-carboxylic acid represent a cornerstone in modern medicinal chemistry, with pyrazinamide being a frontline treatment for tuberculosis for decades. The introduction of a tert-butyl group at the 5-position of the pyrazine ring creates a unique chemical scaffold that significantly influences the lipophilicity and, consequently, the biological profile of the resulting compounds. This technical guide provides a comprehensive analysis of the synthesized derivatives of this compound, consolidating findings on their antimycobacterial, antifungal, and antialgal activities. Furthermore, it explores their novel application as elicitors in plant biotechnology for the enhanced production of valuable secondary metabolites. We will delve into the structure-activity relationships, proposed mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in the development of bioactive molecules.[1] Its electron-deficient nature and ability to participate in hydrogen bonding allow for robust interactions with biological targets.[1] The quintessential example is Pyrazinamide (PZA), an amide of pyrazine-2-carboxylic acid, which remains a critical component of multi-drug regimens for treating Mycobacterium tuberculosis.[2] The therapeutic success of PZA has spurred extensive research into its analogues to overcome resistance and broaden the spectrum of activity.

This guide focuses specifically on derivatives of this compound. The incorporation of a bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance cell membrane permeability and modulate binding to target proteins. Studies on this particular scaffold have revealed a range of biological effects, from direct antimicrobial action to unique applications in biotechnology.[3][4][5] This document synthesizes the available data to provide a detailed overview of their synthesis, biological evaluation, and future potential.

Synthesis of this compound Amide Derivatives

The primary route for synthesizing the biologically active amides of this compound involves a two-step process. The parent carboxylic acid is first converted to a more reactive acyl chloride, which is then condensed with a variety of substituted anilines or other amines to yield the final amide products.[3][4]

General Synthetic Workflow

The process begins with the chlorination of the carboxylic acid, typically using thionyl chloride (SOCl₂), to produce 5-(tert-butyl)pyrazine-2-carbonyl chloride. This intermediate is highly reactive and is immediately used in the subsequent step without extensive purification. The acid chloride is then reacted with a selected substituted aniline in an appropriate solvent to form the desired N-substituted amide derivative.

Caption: General synthesis of this compound amides.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

This protocol is adapted from the methodology described by Dolezal et al. for the synthesis of related compounds.[3][4]

-

Acid Chloride Formation: To a solution of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (10 mmol) in dry toluene (50 mL), add thionyl chloride (15 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride is used directly in the next step.

-

Amide Condensation: Dissolve the crude acid chloride in dry dichloromethane (50 mL). In a separate flask, dissolve 3-methylaniline (10 mmol) and triethylamine (12 mmol, as an HCl scavenger) in dry dichloromethane (30 mL).

-

Reaction: Add the aniline solution dropwise to the acid chloride solution at 0 °C with constant stirring. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Chapter 1: Antimycobacterial Activity

The structural similarity of pyrazine-2-carboxamides to the antitubercular drug Pyrazinamide makes them prime candidates for antimycobacterial screening. Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

Investigations have shown that the antimycobacterial activity is highly dependent on the substitutions on both the pyrazine and the phenyl rings. A key study evaluated a series of amides for their ability to inhibit M. tuberculosis H37Rv.[3][4]

-

The highest activity was observed for the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) , which demonstrated 72% inhibition.[4] This compound also possessed the highest calculated lipophilicity (log P = 6.85), suggesting that increased lipophilicity may facilitate better penetration into the mycobacterial cell.[3]

-

Several other derivatives containing the 5-tert-butyl moiety showed moderate inhibition (>20%), highlighting the importance of this group for activity.[4]

| Compound ID | Substituent (X) | Substituent (R) | Substituent (Y) | % Inhibition vs M. tuberculosis | Calculated log P |

| 2f | H | 3-CH₃ | Cl | 25% | 5.17 |

| 2k | H | 3-CF₃ | H | 26% | 4.63 |

| 2l | H | 4-CF₃ | H | 31% | 4.63 |

| 2o | Cl | 3,5-(CF₃)₂ | H | 72% | 6.85 |

| Data summarized from Dolezal et al., Molecules 2002.[3][4] |

Proposed Mechanism of Action

While the exact mechanism for these specific derivatives is not elucidated, it is hypothesized to be similar to that of Pyrazinamide (PZA). PZA is a prodrug that diffuses into the mycobacterium and is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[2] POA is active only in an acidic environment, where it is protonated and disrupts membrane potential and inhibits fatty acid synthase I (FAS-I), which is essential for mycolic acid synthesis and cell wall integrity.[2][6]

The 5-tert-butyl group could influence this mechanism in several ways:

-

Cellular Uptake: Its lipophilic nature may enhance passive diffusion across the complex mycobacterial cell wall.

-

Enzyme Interaction: The bulky group might alter the binding affinity of the molecule for the PncA enzyme, potentially affecting the rate of its conversion to the active acid form.

Caption: Hypothesized mechanism of action based on Pyrazinamide (PZA).

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

A standard method for assessing antimycobacterial activity is the Microplate Alamar Blue Assay (MABA).

-

Preparation: Prepare a sterile 96-well microplate. Add 100 µL of Middlebrook 7H9 broth to each well.

-

Compound Dilution: Serially dilute the test compounds (e.g., starting from 100 µg/mL) across the wells. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each test and positive control well.

-

Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

-

Alamar Blue Addition: Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 25 µL of this mixture to each well.

-

Final Incubation: Re-incubate the plate for 24 hours.

-

Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

Chapter 2: Antifungal and Antialgal Activity

Beyond their antimycobacterial potential, these derivatives have been screened for broader antimicrobial and biostatic activities.

Antifungal and Photosynthesis-Inhibiting Properties

The antifungal activity of the 5-tert-butyl derivatives was found to be generally poor.[3] For example, N-(3-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide (2f) exhibited high MIC values (31.25-500 µmol·dm⁻³) against a panel of fungal strains.[4]

Interestingly, this same compound (2f) proved to be the most active antialgal compound tested, with an IC₅₀ of 0.063 mmol·dm⁻³.[3] This indicates that it is a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, a common model for studying photosynthesis inhibition. This divergence in activity—poor against fungi but strong against algae—suggests a specific mechanism of action related to photosynthetic pathways, which are absent in fungi.

| Compound ID | Antifungal Activity (MIC in µmol·dm⁻³) | Antialgal Activity (IC₅₀ in mmol·dm⁻³) |

| 2d | 31.25 - 500 | Not Reported |

| 2f | 31.25 - 500 | 0.063 |

| Data summarized from Dolezal et al., Molecules 2002.[3][4] |

Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Medium Preparation: Use RPMI-1640 medium for the assay.

-

Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the test compounds to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).

-

Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans) and adjust it to a concentration of 1-5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include drug-free and fungus-free controls.

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (e.g., ≥50%) of fungal growth compared to the drug-free control, as observed visually or by spectrophotometry.

Chapter 3: Activity as Elicitors in Plant Biotechnology

A novel and significant application for this class of compounds is in plant cell culture, where they can act as elicitors—substances that stimulate the production of secondary metabolites.

Enhanced Production of Flavonoids

The derivative N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide (Compound 1) was investigated for its ability to enhance the production of flavonolignans (silymarin) and taxifolin in cell cultures of Silybum marianum (milk thistle).[5][7]

-

Taxifolin Production: Compound 1 was found to be a good elicitor for taxifolin production.[5]

-

Silymarin Complex: The effect on the overall silymarin complex was less pronounced, but a detailed analysis revealed that the production of silychristin , a key component, was significantly increased.[7] The maximum effect was observed 24-48 hours after applying the elicitor at a concentration of 3.292 x 10⁻⁴ mol/L.[5]

This application demonstrates that this compound derivatives can modulate complex biosynthetic pathways in plant cells, opening up avenues for their use in the industrial production of high-value phytochemicals.

| Elicitor Concentration (mol/L) | Peak Production Time (hours) | Primary Metabolite Increased |

| 3.292 x 10⁻⁴ | 24 - 48 | Taxifolin, Silychristin |

| Data from Plackova et al., Pharmacogn Mag 2016.[5] |

Experimental Protocol: Elicitation in Silybum marianum Suspension Culture

-

Culture Establishment: Establish a healthy suspension culture of S. marianum in Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.

-

Elicitor Preparation: Prepare a stock solution of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide in ethanol.

-

Elicitation: To a 17-day-old suspension culture, add the elicitor solution to achieve the desired final concentration (e.g., 3.292 x 10⁻⁴ mol/L). An equivalent volume of ethanol should be added to a control flask.

-

Time-Course Sampling: Harvest samples of the cell culture at various time points after elicitor addition (e.g., 0, 24, 48, 72, and 168 hours).

-

Extraction: Lyophilize (freeze-dry) the harvested cells. Extract the dried powder with methanol using sonication or shaking.

-

Analysis: Filter the methanolic extract and analyze the content of taxifolin and silymarin components using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

-

Quantification: Quantify the metabolites by comparing the peak areas to those of authentic standards.

Conclusion

The derivatives of this compound are a versatile class of compounds with a spectrum of demonstrated biological activities. The lipophilic tert-butyl group is a critical determinant of their function, significantly enhancing antimycobacterial efficacy and playing a role in their other biological interactions. While their antifungal properties appear limited, their potent antialgal activity points to a specific mechanism targeting photosynthetic processes. Perhaps most intriguing is their successful application as elicitors in plant biotechnology, showcasing a modern and valuable use beyond traditional antimicrobial frameworks. Further research is warranted to explore the full potential of this scaffold, particularly in optimizing the antimycobacterial leads and screening for other activities, such as antiviral or anticancer effects, where pyrazine derivatives have historically shown promise.

References

-

Chemotherapy. (1975). Antiviral activity of a pyrazino-pyrazine derivative. PubMed. Available at: [Link]

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. Available at: [Link]

-

Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available at: [Link]

-

Shaikh, M. S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry, 17(4). Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

-

Bentham Science. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Available at: [Link]

-

Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. Available at: [Link]

-

MDPI. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(21), 5192. Available at: [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(13), 5013. Available at: [Link]

-

ResearchGate. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

-

Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Available at: [Link]

-

Bulletin of Pharmaceutical Research. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Available at: [Link]

-

Wiley Online Library. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 17(4). Available at: [Link]

-

ResearchGate. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Available at: [Link]

-

Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic studies towards the antiviral pyrazine derivative T-705. Available at: [Link]

-

ResearchGate. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Available at: [Link]

-

Plackova, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S238–S244. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: [Link]

-

ResearchGate. (2016). (PDF) New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2023). Pharmacological activity and mechanism of pyrazines. Volume 258. Available at: [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Available at: [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascendance of the Pyrazine Ring: A Technical Guide to the Discovery and History of Pyrazinecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of pyrazinecarboxylic acids from their foundational synthesis in the late 19th century to their critical role in modern medicine. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the pivotal moments that have established this class of compounds as a cornerstone in medicinal chemistry, most notably through the development of the first-line tuberculosis drug, pyrazinamide.

The Dawn of Pyrazine Chemistry: Early Syntheses and Foundational Discoveries

The story of pyrazinecarboxylic acids begins with the broader exploration of the pyrazine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The late 19th century saw the emergence of foundational synthetic methods that opened the door to this new class of heterocycles.

The Pioneers of Pyrazine Synthesis

The groundwork for pyrazine chemistry was laid by several key figures whose methods, though over a century old, are still recognized for their ingenuity.

-

The Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods for creating the pyrazine ring. It involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1][2]

-

The Gutknecht Pyrazine Synthesis (1879): A variation on the theme of self-condensation, the Gutknecht synthesis also utilizes α-amino ketones to form the pyrazine core. The key difference lies in the method of generating the α-amino ketone precursor.[1][2]

-

The Gastaldi Synthesis (1921): Another important early contribution, the Gastaldi synthesis provided an alternative route to pyrazine derivatives.[3]

These early methods, while groundbreaking, often involved harsh reaction conditions and produced modest yields. However, they were instrumental in providing the first access to the pyrazine scaffold, paving the way for future investigations into its derivatives.

The First Synthesis of a Pyrazinecarboxylic Acid

While the pyrazine ring was known from the late 1800s, the first synthesis of a pyrazinecarboxylic acid is attributed to a pioneering study by Gabriel and Sonn . Their work was later adapted by Hall and Spoerri , who reported a particularly straightforward synthesis of pyrazine-2-carboxylic acid.[4] This synthesis utilized pyrazine-2,3-dicarboxylic acid as a starting material.[4] A well-documented method for preparing 2,3-pyrazinedicarboxylic acid involves the permanganate oxidation of quinoxaline.[5]

The Rise of Pyrazinamide: A Serendipitous Discovery and a Paradigm Shift in Tuberculosis Treatment

The trajectory of pyrazinecarboxylic acid research was irrevocably altered by the discovery of pyrazinamide. Initially synthesized and patented in 1936, its profound antitubercular properties were not recognized until 1952.[3] This discovery was remarkable as pyrazinamide shows no in-vitro activity against Mycobacterium tuberculosis at a neutral pH.[3] The realization of its potent in-vivo efficacy stemmed from the knowledge that nicotinamide, a structurally similar compound, possessed activity against tuberculosis.[3]

The Mechanism of Action: Pyrazinoic Acid as the Active Agent

The key to pyrazinamide's effectiveness lies in its bioactivation. It acts as a prodrug, being converted to its active form, pyrazinoic acid , by the mycobacterial enzyme pyrazinamidase.[3] This conversion is crucial for its antimycobacterial activity.

The acidic environment within the granulomas where M. tuberculosis resides is thought to facilitate the accumulation of the protonated form of pyrazinoic acid within the bacilli.[3] The current leading hypothesis for its mechanism of action is that pyrazinoic acid disrupts the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[3]

This unique mechanism of action, targeting semi-dormant mycobacteria in acidic environments, is what makes pyrazinamide a cornerstone of modern short-course tuberculosis therapy, significantly reducing treatment duration.

The Evolution of Synthetic Methodologies for Pyrazinecarboxylic Acids

The journey from the classical syntheses of the 19th century to the more refined methods of today reflects the broader advancements in organic chemistry. The demand for pyrazinamide and other biologically active pyrazinecarboxylic acid derivatives has driven the development of more efficient and scalable synthetic routes.

Classical Synthetic Approaches

The foundational methods for constructing the pyrazine ring, as developed by Staedel, Rugheimer, Gutknecht, and Gastaldi, provided the initial access to the precursors of pyrazinecarboxylic acids. These methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Oxidation of Alkylpyrazines

A common and direct method for the synthesis of pyrazinecarboxylic acids is the oxidation of the corresponding alkylpyrazines. For instance, 2-methylpyrazine can be oxidized to pyrazine-2-carboxylic acid. However, a significant challenge with this approach is the potential for over-oxidation, leading to the formation of dicarboxylic acids as byproducts.[6] Careful control of reaction conditions is necessary to achieve good yields of the desired monocarboxylic acid.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced a variety of more sophisticated and efficient methods for the preparation of pyrazinecarboxylic acids and their derivatives. These include:

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of the pyrazine ring.[7]

-

C-H functionalization: Direct C-H functionalization of the pyrazine ring offers a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.[7]

-

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of pyrazine derivatives is a growing area of interest, offering the potential for highly selective and environmentally friendly processes.

Experimental Protocols: Foundational Synthetic Methodologies

To provide a practical understanding of the chemistry discussed, this section details the experimental protocols for key historical syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This method provides a route to substituted pyrazines from α-haloketones and ammonia.

Step 1: Formation of the α-amino ketone

-

A 2-chloroacetophenone derivative is reacted with an excess of aqueous or alcoholic ammonia.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by ammonia.

Step 2: Condensation and Oxidation

-

The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate.

-

This intermediate is then oxidized to the aromatic pyrazine. The oxidation can often be achieved by air oxidation or through the use of a mild oxidizing agent.

A [label="α-Haloketone"]; B [label="Ammonia"]; C [label="α-Amino Ketone"]; D [label="Dihydropyrazine Intermediate"]; E [label="Pyrazine"];

A -> C [label="Nucleophilic\nSubstitution"]; B -> C; C -> D [label="Self-Condensation"]; D -> E [label="Oxidation"]; }

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[7]

Step 1: Formation of the α-oximinoketone

-

A ketone is treated with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid).

-

This reaction introduces a nitroso group at the α-position, which tautomerizes to the more stable α-oximinoketone.

Step 2: Reduction to the α-amino ketone

-

The α-oximinoketone is then reduced to the corresponding α-amino ketone.[7]

-

Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation.

Step 3: Dimerization and Oxidation

-

The α-amino ketone dimerizes to form a dihydropyrazine intermediate.

-

Subsequent oxidation, often with air or a mild oxidizing agent, yields the final pyrazine derivative.[7]

A [label="Ketone"]; B [label="Nitrous Acid"]; C [label="α-Oximinoketone"]; D [label="Reducing Agent"]; E [label="α-Amino Ketone"]; F [label="Dihydropyrazine"]; G [label="Pyrazine"];

A -> C; B -> C; C -> E; D -> E; E -> F [label="Dimerization"]; F -> G [label="Oxidation"]; }

Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline

This method provides a reliable route to a key precursor for pyrazinecarboxylic acid derivatives.[5]

Step 1: Synthesis of Quinoxaline

-

o-Phenylenediamine is dissolved in water and heated.

-

A solution of glyoxal-sodium bisulfite is added, and the mixture is allowed to react.

-

After cooling, sodium carbonate is added, and the quinoxaline product is extracted with a suitable solvent (e.g., ether).

-

The solvent is removed to yield crude quinoxaline, which can be purified by distillation.

Step 2: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

-

Quinoxaline is dissolved in water.

-

Potassium permanganate is added portion-wise to the stirred solution, maintaining a controlled temperature.

-

After the reaction is complete, the manganese dioxide byproduct is filtered off.

-

The filtrate is concentrated, and hydrochloric acid is added to precipitate the 2,3-pyrazinedicarboxylic acid.

-

The crude product is collected by filtration and can be purified by recrystallization from acetone.[5]

Biological Activity of Pyrazinecarboxylic Acid Derivatives

The discovery of pyrazinamide spurred extensive research into the biological activities of other pyrazinecarboxylic acid derivatives. This has led to the identification of compounds with a range of pharmacological properties, including antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[8]

The following table summarizes the in-vitro antimycobacterial activity of pyrazinamide and some of its derivatives against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazinamide | M. tuberculosis H37Rv | ≤12.5 to 100 | [9][10] |

| Pyrazinamide | M. tuberculosis (clinical isolates) | 16 - 64 | [11] |

| Pyrazinamide | M. tuberculosis H37Ra (pH 5.5) | 25 | |

| Pyrazinamide | M. tuberculosis H37Ra (pH 6.0) | 100 | |

| Pyrazinamide | M. tuberculosis H37Ra (pH 6.5-8.0) | 200 | |

| Derivative 1f (a pyrazinamide analog) | M. tuberculosis | 8.0 | [12] |

Conclusion and Future Outlook

The journey of pyrazinecarboxylic acids from their initial synthesis to their indispensable role in modern medicine is a testament to the power of chemical exploration and serendipitous discovery. The foundational work of late 19th and early 20th-century chemists laid the groundwork for the later development of pyrazinamide, a drug that has saved countless lives.

The ongoing challenge of drug resistance in tuberculosis continues to drive research into new pyrazinecarboxylic acid derivatives with improved efficacy and novel mechanisms of action. Modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, are enabling the rapid generation of diverse libraries of these compounds for biological screening. As our understanding of the intricate biology of Mycobacterium tuberculosis deepens, the rational design of new pyrazine-based therapeutics holds immense promise for the future of tuberculosis treatment.

References

-

Wikipedia. Pyrazinamide. [Link]

-